molecular formula C19H17ClN4O3 B7694363 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide

4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide

Cat. No. B7694363
M. Wt: 384.8 g/mol
InChI Key: JSFBVNWAXAMAFZ-UHFFFAOYSA-N
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Description

The compound “4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common component in many pharmaceuticals . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound often found in various drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the planarity of the molecule, while the 1,2,4-oxadiazole ring could potentially introduce some degree of non-planarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzamides and 1,2,4-oxadiazoles are found in various drugs with different mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future research directions could involve studying the biological activity of this compound, optimizing its synthesis process, and investigating its potential applications in pharmaceuticals .

properties

IUPAC Name

4-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c20-14-8-4-13(5-9-14)19-23-17(27-24-19)3-1-2-16(25)22-15-10-6-12(7-11-15)18(21)26/h4-11H,1-3H2,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFBVNWAXAMAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide

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